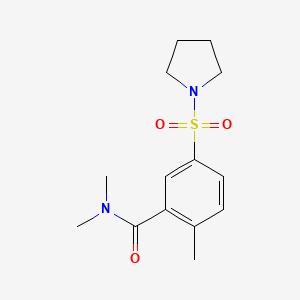![molecular formula C14H17N3O3S2 B5320650 2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide, commonly known as MBTSB, is a chemical compound that has been widely used in scientific research. It is a member of the thiadiazole family, which is known for its potential therapeutic properties. MBTSB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of MBTSB is not fully understood. However, it has been suggested that MBTSB may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, MBTSB has been found to inhibit the activity of protein kinase C (PKC), a key regulator of cell signaling pathways. MBTSB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
MBTSB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. MBTSB has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, MBTSB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBTSB has several advantages as a tool for studying various biological processes. It is relatively easy to synthesize and has good stability under physiological conditions. MBTSB is also highly selective, meaning it can target specific enzymes or proteins without affecting others. However, MBTSB also has some limitations. It can be toxic at high concentrations, and its effects on human cells and tissues are not fully understood. Additionally, MBTSB may have off-target effects, meaning it can affect other enzymes or proteins unintentionally.
Direcciones Futuras
There are several future directions for the use of MBTSB in scientific research. One area of interest is the development of MBTSB-based therapeutics for the treatment of cancer and neurodegenerative disorders. Another area of interest is the use of MBTSB as a tool for studying the structure and function of various proteins and enzymes. Additionally, there is potential for the development of new derivatives of MBTSB with improved properties and selectivity. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of MBTSB in human cells and tissues.
In conclusion, MBTSB is a valuable tool for studying various biological processes. Its synthesis method has been optimized to produce high yields of pure product. MBTSB has been extensively used in scientific research as a tool for studying various biological processes. It exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, further studies are needed to fully understand the mechanisms of action and potential side effects of MBTSB in human cells and tissues.
Métodos De Síntesis
The synthesis of MBTSB involves the reaction of 2-amino-5-nitrobenzamide with 3-methylbutylsulfonyl chloride and thionyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to yield MBTSB. This method has been optimized to produce high yields of MBTSB with good purity.
Aplicaciones Científicas De Investigación
MBTSB has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. MBTSB has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MBTSB has been used as a probe for studying the structure and function of various proteins, including kinases, phosphatases, and enzymes involved in lipid metabolism.
Propiedades
IUPAC Name |
2-(3-methylbutylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(2)7-8-22(19,20)12-6-4-3-5-11(12)13(18)16-14-17-15-9-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUDMJZJNKVMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320589.png)

![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![N-(2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320617.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5320642.png)
